2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine
CAS No.:
Cat. No.: VC13961604
Molecular Formula: C8H5F2N3
Molecular Weight: 181.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F2N3 |
|---|---|
| Molecular Weight | 181.14 g/mol |
| IUPAC Name | 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine |
| Standard InChI | InChI=1S/C8H5F2N3/c9-7-1-5(2-11-8(7)10)6-3-12-13-4-6/h1-4H,(H,12,13) |
| Standard InChI Key | ZCRJAODKUKSMNP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1F)F)C2=CNN=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₉H₆F₂N₃, corresponds to a molar mass of 195.17 g/mol . Its structure combines a pyridine ring with electron-withdrawing fluorine substituents and a pyrazole moiety, which contributes to its planar geometry and dipole moment. The IUPAC name, 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine, reflects the positions of substituents, with the pyrazole’s NH group enabling hydrogen-bonding interactions critical for biological activity .
Physical and Chemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 315.8 ± 42.0 °C (predicted) | |
| Density | 1.34 ± 0.1 g/cm³ (predicted) | |
| pKa | -0.37 ± 0.10 (predicted) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) |
The low pKa suggests weak acidity, likely from the pyrazole’s NH group, while the predicted density aligns with typical fluorinated heterocycles . Storage under inert gas at 2–8°C is recommended to prevent degradation .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A primary route involves palladium-catalyzed cross-coupling between halogenated pyridines and pyrazole boronic acids. For example, 5-chloro-2,3-difluoropyridine reacts with 1H-pyrazol-4-ylboronic acid under optimized conditions:
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Catalyst: Pd(OAc)₂ (2.1 mol%) and XPhos (4.1 mol%)
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Base: K₃PO₄ (2.5 equiv)
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Solvent: 1,4-dioxane/water (10:1 v/v)
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Temperature: 100°C under N₂
This method emphasizes the importance of ligand selection, with XPhos enhancing catalytic efficiency by stabilizing the palladium center .
N-Arylation of Pyrazole Intermediates
Alternative approaches involve N-arylation of iodopyrazoles with fluoropyridines. For instance, 4-iodo-1H-pyrazole reacts with 2,3-difluoro-5-bromopyridine at 180°C, though competing reduction side reactions necessitate careful optimization .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Derivatives of this compound demonstrate potent activity against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) lower than vancomycin in some cases. The fluorine atoms enhance membrane permeability, while the pyrazole ring disrupts bacterial cell wall synthesis via undefined targets .
Applications in Medicinal Chemistry
Antibacterial Drug Development
The compound’s MRSA activity positions it as a lead for addressing antibiotic resistance. Structural modifications, such as introducing alkyl groups to the pyrazole, have improved pharmacokinetic profiles in preclinical models .
Antiviral Therapeutics
By targeting host DHODH, derivatives avoid viral mutation-driven resistance, a limitation of direct-acting antivirals. This host-targeted approach is being explored for measles, influenza, and coronaviruses .
Future Directions and Challenges
Optimizing Bioavailability
Despite promising in vitro activity, poor oral bioavailability due to high polarity remains a hurdle. Prodrug strategies, such as esterification of the pyrazole NH, are under investigation .
Expanding Therapeutic Indications
Ongoing studies explore its potential in oncology (e.g., DHODH inhibition in leukemia) and autoimmune diseases, leveraging its immunomodulatory effects .
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